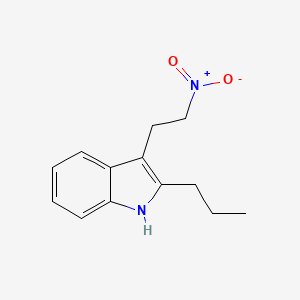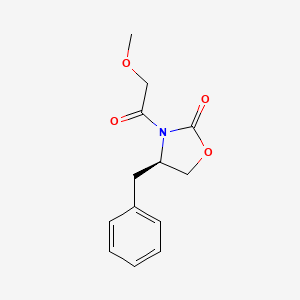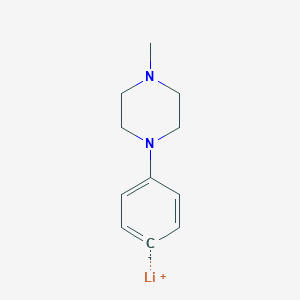![molecular formula C16H27ClN2 B14269714 N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine CAS No. 184886-46-2](/img/structure/B14269714.png)
N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring, a chloroethyl group, and a piperidinyl-propynyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.
Step 1 Formation of the Cyclohexanone Derivative: Cyclohexanone is reacted with an appropriate reagent to introduce the chloroethyl group. This can be achieved using reagents like 2-chloroethylamine under controlled conditions.
Step 2 Introduction of the Piperidinyl-Propynyl Group: The intermediate product is then reacted with 3-(piperidin-1-yl)prop-1-yne. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the alkyne, facilitating the nucleophilic attack on the intermediate.
Step 3 Final Product Formation: The final step involves purification and isolation of N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine, typically using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclohexane ring and the piperidinyl group.
Addition Reactions: The alkyne moiety in the piperidinyl-propynyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophiles: Sodium azide (NaN₃), potassium cyanide (KCN)
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
The compound is studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural motifs.
Mecanismo De Acción
The mechanism by which N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine exerts its effects depends on its interaction with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The piperidinyl-propynyl group may interact with specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-1-cyclohexylamine: Lacks the piperidinyl-propynyl group, making it less versatile in reactions.
1-(3-(Piperidin-1-yl)prop-1-yn-1-yl)cyclohexan-1-amine: Lacks the chloroethyl group, affecting its reactivity and potential biological activity.
N-(2-Bromoethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine: Similar structure but with a bromoethyl group, which may alter its reactivity and biological interactions.
Uniqueness
N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
184886-46-2 |
|---|---|
Fórmula molecular |
C16H27ClN2 |
Peso molecular |
282.9 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-1-(3-piperidin-1-ylprop-1-ynyl)cyclohexan-1-amine |
InChI |
InChI=1S/C16H27ClN2/c17-11-12-18-16(8-3-1-4-9-16)10-7-15-19-13-5-2-6-14-19/h18H,1-6,8-9,11-15H2 |
Clave InChI |
BPPBYGLXKGPHDD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#CCN2CCCCC2)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


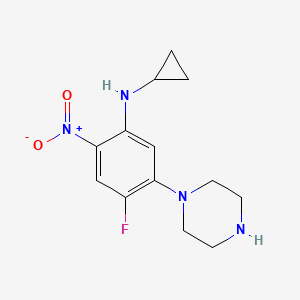
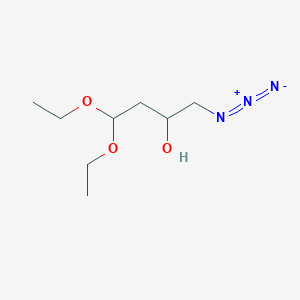
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
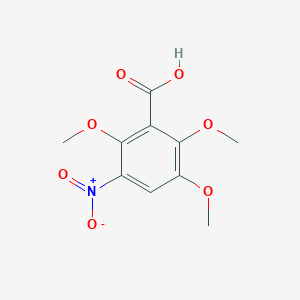
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
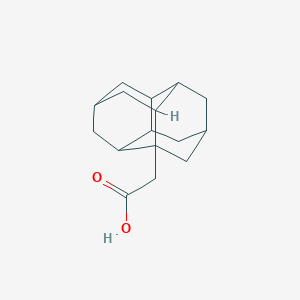
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
